N-Desmethyl Prochlorperazine-d8 Dimaleate N-Desmethyl Prochlorperazine-d8 Dimaleate A isotope labelled metabolite of Prochlorperazine.Prochlorperazine is a dopamine (D2) receptor antagonist that belongs to the phenothiazine class of antipsychotic agents that are used for the antiemetic treatment of nausea and vertigo.
Brand Name: Vulcanchem
CAS No.: 1246817-68-4
VCID: VC0196692
InChI: InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2
SMILES: C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Molecular Formula: C27H22D8ClN3O8S
Molecular Weight: 600.11

N-Desmethyl Prochlorperazine-d8 Dimaleate

CAS No.: 1246817-68-4

Cat. No.: VC0196692

Molecular Formula: C27H22D8ClN3O8S

Molecular Weight: 600.11

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desmethyl Prochlorperazine-d8 Dimaleate - 1246817-68-4

CAS No. 1246817-68-4
Molecular Formula C27H22D8ClN3O8S
Molecular Weight 600.11
IUPAC Name 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2
SMILES C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Appearance Pale Yellow Solid
Melting Point 154-157°C

Chemical Identification and Structural Characteristics

N-Desmethyl Prochlorperazine-d8 Dimaleate is a stable isotope-labeled derivative of Prochlorperazine, where eight deuterium atoms replace hydrogen atoms in the piperazine ring and adjacent regions. Its molecular formula is C₂₇H₂₂D₈ClN₃O₈S, and its molecular weight is 600.11 g/mol . The compound’s IUPAC name is 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine, and its SMILES notation is ClC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4C([2H])([2H])C([2H])([2H])NC([2H])([2H])C4([2H])[2H].

PropertyValueSource
CAS Number1246817-68-4 (free base)
Molecular FormulaC₂₇H₂₂D₈ClN₃O₈S
Molecular Weight600.11 g/mol
Melting Point154–157°C
Purity>95%
Storage Temperature+4°C
AppearancePale yellow solid

The deuterium labeling enhances the compound’s utility in mass spectrometry (MS) and chromatographic analyses by reducing isotopic interference, enabling precise quantification of Prochlorperazine and its metabolites in biological matrices .

Synthesis and Pharmacological Context

N-Desmethyl Prochlorperazine-d8 Dimaleate is synthesized through deuterium labeling of the parent drug, Prochlorperazine. Prochlorperazine (CAS 84-02-6) is a dopamine D₂ receptor antagonist with antiemetic and antipsychotic properties . Its metabolism involves N-demethylation to form N-Desmethyl Prochlorperazine, which is further metabolized via sulfoxidation and hydroxylation .

The deuterated analog is critical for studying these metabolic pathways. By introducing deuterium, researchers can distinguish between the parent drug and its metabolites in complex biological samples, improving the accuracy of pharmacokinetic models .

Applications in Analytical Chemistry

Internal Standard in Quantitative Analysis

The compound’s primary role is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) for quantifying Prochlorperazine and its metabolites. Its stable isotope labeling minimizes matrix effects and ensures reliable calibration curves, which are essential for compliance with regulatory standards (e.g., USP, EP) .

Key Advantages:

  • Isotopic Purity: Deuterium labeling prevents overlap with endogenous compounds, reducing false positives.

  • Regulatory Compliance: Used in method validation (AMV) and quality control (QC) during drug synthesis and formulation .

  • Traceability: Aligns with pharmacopeial standards, ensuring reproducibility across laboratories .

Pharmacokinetic and Metabolic Studies

N-Desmethyl Prochlorperazine-d8 Dimaleate is integral to elucidating Prochlorperazine’s metabolic fate. For example:

  • Metabolite Identification: In studies involving human liver microsomes, the compound aids in identifying phase I and II metabolites, such as sulfoxides and glucuronides .

  • Bioavailability Assessments: It enables precise measurement of drug concentrations in plasma, urine, and tissue samples, critical for optimizing dosing regimens.

Case Study: Finn et al. (2005)

Finn et al. utilized N-Desmethyl Prochlorperazine-d8 Dimaleate to validate an LC-MS/MS method for monitoring Prochlorperazine in clinical trials. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating the compound’s utility in high-throughput analysis .

Comparative Analysis with Related Compounds

N-Desmethyl Prochlorperazine-d8 Dimaleate differs from other Prochlorperazine-related compounds in its isotopic labeling and application scope. Below is a comparison with key analogs:

CompoundCAS NumberApplicationKey Feature
Prochlorperazine dimaleate84-02-6Therapeutic use (antipsychotic/antiemetic)Parent drug; dopamine D₂ antagonist
4-Chloro Perazine-d8PA STI 020290Metabolite reference standardDeuterated piperazine ring
Prochlorperazine-d8 DimaleatePA STI 074910Stable isotope-labeled parent drugFull deuterium labeling

N-Desmethyl Prochlorperazine-d8 Dimaleate is uniquely tailored for metabolite analysis, unlike Prochlorperazine-d8 Dimaleate, which targets the parent drug .

Research Gaps and Future Directions

While the compound is well-established in analytical workflows, opportunities exist for expanding its utility:

  • Novel Analytical Techniques: Integration with advanced MS platforms (e.g., HRMS) to improve resolution and sensitivity.

  • Toxicokinetic Studies: Assessing deuterium’s impact on metabolic pathways in preclinical models.

  • Global Regulatory Harmonization: Standardizing protocols for QC across regions.

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